(2Z)-2-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound featuring a thiazolo[3,2-a][1,3]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step organic reactions. The starting materials often include substituted anilines, thiazoles, and benzimidazoles. Key steps may involve:
Formation of the thiazole ring: This can be achieved through cyclization reactions involving thiourea and α-haloketones.
Benzimidazole synthesis: This step often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Final coupling: The final step involves coupling the thiazole and benzimidazole moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: It can be used in the development of organic semiconductors and other advanced materials.
Biological Research: Its interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures and can undergo similar types of chemical reactions.
Heparinoid Compounds: These compounds, like 2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE, have applications in medicinal chemistry.
Uniqueness
What sets 2-{(Z)-1-[3-CHLORO-5-METHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C20H13ClN2O3S |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
(2Z)-2-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C20H13ClN2O3S/c1-3-8-26-18-13(21)9-12(10-16(18)25-2)11-17-19(24)23-15-7-5-4-6-14(15)22-20(23)27-17/h1,4-7,9-11H,8H2,2H3/b17-11- |
InChI Key |
KYUJPGWGIDFCMY-BOPFTXTBSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC#C |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.